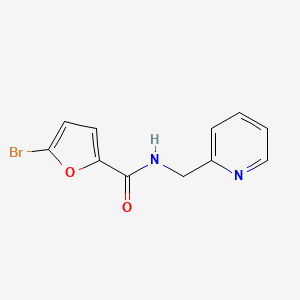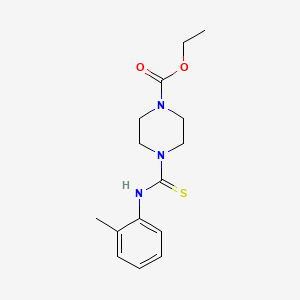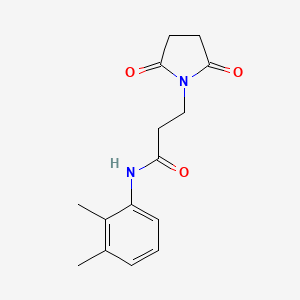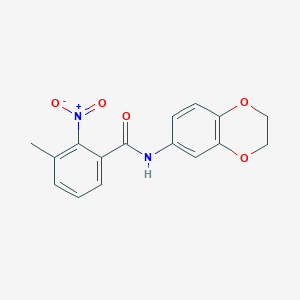![molecular formula C17H20N4O2S2 B5866066 N-[4-(AMINOSULFONYL)PHENYL]-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE](/img/structure/B5866066.png)
N-[4-(AMINOSULFONYL)PHENYL]-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with phenyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with tetrahydropyrazine to yield the final compound. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new therapeutic agents for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial or anti-inflammatory effects. The exact molecular pathways involved may vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Aminosulfonyl)phenyl]nicotinamide
- N-[4-(Aminosulfonyl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 4-amino-N-[4-(aminosulfonyl)phenyl]benzenesulfonamide
Uniqueness
N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide is unique due to its specific structural features, which confer distinct biological activities
Properties
IUPAC Name |
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c18-25(22,23)16-8-6-14(7-9-16)19-17(24)21-12-10-20(11-13-21)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,24)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXUITXVJSMCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(diethylamino)phenyl]-2-phenylacetamide](/img/structure/B5866008.png)
![(2-FLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5866012.png)
![(4E)-4-[(4-hydroxyphenyl)methylidene]-3-(4-nitrophenyl)-1,2-oxazol-5-one](/img/structure/B5866018.png)
![3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide](/img/structure/B5866025.png)
![2-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5866030.png)

![4-[Methyl-(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B5866053.png)
![4-methoxy-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5866054.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5866055.png)
![7-[(4-CHLOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B5866062.png)
![(2E)-3-(4-chlorophenyl)-N-[(2-methoxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B5866078.png)

